![molecular formula C19H15FN6OS B2869897 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 863459-87-4](/img/structure/B2869897.png)

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

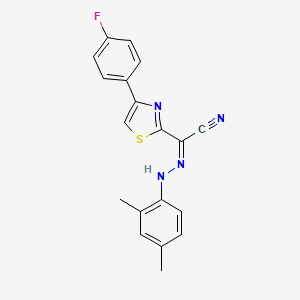

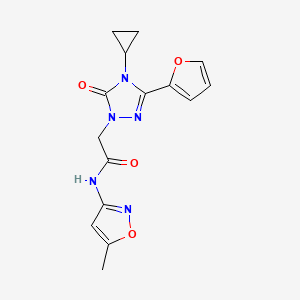

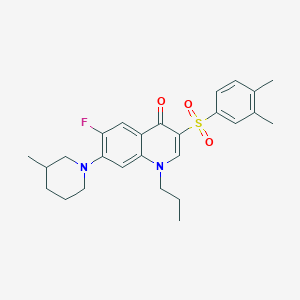

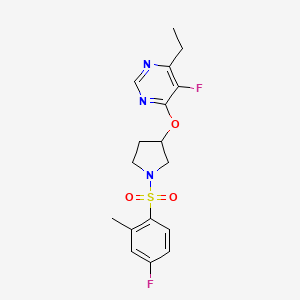

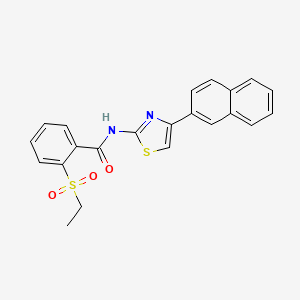

The compound “2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a fluorophenyl group, a sulfanyl group, and an acetamide group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Attached to this core are a 4-fluorophenyl group, a sulfanyl group, and an acetamide group attached to a 3-methylphenyl group .Applications De Recherche Scientifique

Radiolabeling for Imaging Applications

One notable application of derivatives related to this compound involves the development of radiolabeled ligands for imaging. For instance, derivatives have been synthesized for use in positron emission tomography (PET) imaging, specifically targeting the translocator protein (18 kDa) which is upregulated in various pathological conditions. The incorporation of fluorine-18, facilitated by the presence of a fluorine atom in the compound’s structure, allows for the non-invasive study of biological processes in vivo (Dollé et al., 2008).

Anticancer and Antitumor Activities

Research has also delved into the anticancer properties of similar compounds. Modifications of the core structure, such as the introduction of different substituents, have been explored for their potential to inhibit cancer cell growth. For instance, derivatives have shown significant antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents. Some studies focus on optimizing these compounds to enhance their efficacy and reduce toxicity, pointing to their promising role in cancer therapy (Wang et al., 2015).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of triazolo[4,5-d]pyrimidin derivatives have also been investigated. Novel compounds have been synthesized and tested against various bacterial and fungal strains, revealing that these derivatives can serve as potent antimicrobial agents. Such studies are crucial for the development of new therapeutic agents to combat resistant microbial infections (Majithiya & Bheshdadia, 2022).

Antiviral Research

In the context of antiviral research, derivatives have been explored for their potential to inhibit the replication of viruses, including novel coronavirus strains. The structural modification and evaluation of these compounds provide insights into their mechanism of action and effectiveness in disrupting viral activity. Such studies are pivotal for the discovery of new antiviral drugs, especially in response to emerging viral threats (Mary et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .

Biochemical Pathways

The inhibition of LSD1 by this compound leads to significant changes in the cell’s biochemical pathways. LSD1 regulates lysine methylation, a key process in gene expression . Therefore, inhibiting LSD1 can affect the expression of various genes, potentially leading to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s potency as an lsd1 inhibitor (ic50 = 0564 μM) suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

When cells are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could have potential therapeutic effects in conditions where LSD1 is overexpressed, such as certain types of cancer .

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS/c1-12-3-2-4-14(9-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-7-5-13(20)6-8-15/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJGUHYAJSZWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (4aS,7aS)-6-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2869815.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2869823.png)

![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)

![5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B2869836.png)